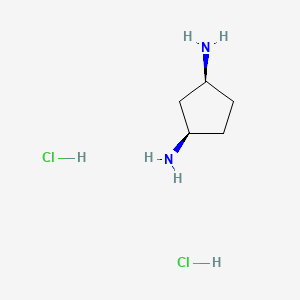
Chlorhydrate de cis-cyclopentane-1,3-diamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“Cis-Cyclopentane-1,3-diamine dihydrochloride” is a chemical compound with the molecular formula C5H14Cl2N2 . It is a solid substance that is stored at room temperature in an inert atmosphere .
Molecular Structure Analysis
The molecular weight of “cis-Cyclopentane-1,3-diamine dihydrochloride” is 173.08 . The InChI code is 1S/C5H12N2.2ClH/c6-4-1-2-5(7)3-4;;/h4-5H,1-3,6-7H2;2*1H/t4-,5+;; .Physical And Chemical Properties Analysis
“Cis-Cyclopentane-1,3-diamine dihydrochloride” is a solid substance . It has a molecular weight of 173.08 . The InChI code is 1S/C5H12N2.2ClH/c6-4-1-2-5(7)3-4;;/h4-5H,1-3,6-7H2;2*1H/t4-,5+;; .Applications De Recherche Scientifique
Voici une analyse complète des applications de recherche scientifique du chlorhydrate de cis-cyclopentane-1,3-diamine, en mettant l'accent sur les applications uniques :
Synthèse de monomères diols bifonctionnels
Ce composé a été utilisé dans la synthèse de nouveaux monomères diols bifonctionnels avec des groupes amide et imine internes. Ces monomères sont synthétisés en faisant réagir les isomères cis et trans diastéréoisomères purs de CPDA avec des lactones à base biologique et du 5-(hydroxyméthyl)furfural (HMF), respectivement .
Synthèse par voie verte
Une voie verte pour la synthèse de la cyclopentane-1,3-diamine (CPDA) à partir de matières premières hémicellulosiques a été établie, qui comprend le réarrangement de Piancatelli et une isomérisation fortement améliorée utilisant le catalyseur Ru Shvo .
Cycloaddition catalysée par organophotoredox
Le this compound est impliqué dans une cycloaddition [3 + 2] organophotoredox-catalysée hautement diastéréosélective, conduisant à divers dérivés de cis-cyclopentane-1,2-diamine .
Études analytiques et spectroscopiques
Le composé est également utilisé dans diverses études analytiques et spectroscopiques pour comprendre ses propriétés et ses applications potentielles. Cela comprend des études utilisant la RMN, la CLHP, la LC-MS, l'UPLC, etc., qui sont cruciales pour le développement de nouvelles méthodes et matériaux de synthèse .
Safety and Hazards
The safety information available indicates that “cis-Cyclopentane-1,3-diamine dihydrochloride” may be harmful if swallowed and may cause skin and eye irritation. It may also cause respiratory irritation . The recommended precautionary statements are to avoid breathing dust/fume/gas/mist/vapours/spray and to rinse cautiously with water for several minutes in case of contact with eyes .
Mécanisme D'action
Target of Action
The primary targets of cis-Cyclopentane-1,3-diamine dihydrochloride are currently unknown. This compound is a relatively new chemical entity and research into its specific targets is ongoing .
Result of Action
The molecular and cellular effects of cis-Cyclopentane-1,3-diamine dihydrochloride’s action are currently under investigation . As more research is conducted, the specific effects of this compound at the molecular and cellular level will be better understood.
Action Environment
The action, efficacy, and stability of cis-Cyclopentane-1,3-diamine dihydrochloride can be influenced by various environmental factors These factors can include pH, temperature, and the presence of other compounds or enzymes
Analyse Biochimique
Biochemical Properties
cis-Cyclopentane-1,3-diamine dihydrochloride plays a significant role in biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with enzymes involved in amino acid metabolism. The nature of these interactions often involves the formation of hydrogen bonds between the amine groups of cis-Cyclopentane-1,3-diamine dihydrochloride and the active sites of enzymes, leading to either inhibition or activation of the enzyme’s function .
Cellular Effects
The effects of cis-Cyclopentane-1,3-diamine dihydrochloride on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, cis-Cyclopentane-1,3-diamine dihydrochloride has been shown to affect the MAPK signaling pathway, leading to changes in gene expression that promote cell proliferation or apoptosis depending on the cellular context .
Molecular Mechanism
At the molecular level, cis-Cyclopentane-1,3-diamine dihydrochloride exerts its effects through specific binding interactions with biomolecules. It can act as an enzyme inhibitor by binding to the active site of the enzyme, preventing substrate access. Additionally, it can activate certain enzymes by inducing conformational changes that enhance their catalytic activity. These interactions can lead to alterations in gene expression, further influencing cellular function .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of cis-Cyclopentane-1,3-diamine dihydrochloride change over time. The compound is relatively stable under inert atmosphere and room temperature conditions . Over extended periods, it may undergo degradation, which can affect its efficacy in biochemical assays. Long-term studies have shown that cis-Cyclopentane-1,3-diamine dihydrochloride can have sustained effects on cellular function, including prolonged enzyme inhibition or activation .
Dosage Effects in Animal Models
The effects of cis-Cyclopentane-1,3-diamine dihydrochloride vary with different dosages in animal models. At low doses, it may exhibit minimal toxicity and primarily modulate enzyme activity. At higher doses, it can lead to toxic effects, including cellular apoptosis and organ damage. Threshold effects have been observed, where a specific dosage range is required to achieve the desired biochemical modulation without adverse effects .
Metabolic Pathways
cis-Cyclopentane-1,3-diamine dihydrochloride is involved in several metabolic pathways. It interacts with enzymes such as aminotransferases and dehydrogenases, influencing the metabolic flux of amino acids and other metabolites. These interactions can lead to changes in metabolite levels, affecting overall cellular metabolism .
Transport and Distribution
Within cells and tissues, cis-Cyclopentane-1,3-diamine dihydrochloride is transported and distributed through specific transporters and binding proteins. These interactions facilitate its localization to specific cellular compartments, where it can exert its biochemical effects. The compound’s distribution is crucial for its function, as it needs to reach target enzymes and proteins to modulate their activity .
Subcellular Localization
The subcellular localization of cis-Cyclopentane-1,3-diamine dihydrochloride is essential for its activity. It is directed to specific compartments or organelles through targeting signals or post-translational modifications. This localization ensures that the compound interacts with the appropriate biomolecules, enhancing its efficacy in biochemical reactions .
Propriétés
IUPAC Name |
cyclopentane-1,3-diamine;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H12N2.2ClH/c6-4-1-2-5(7)3-4;;/h4-5H,1-3,6-7H2;2*1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQEZIVFRVHUPSU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC1N)N.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H14Cl2N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.08 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
63591-57-1 |
Source


|
| Record name | cyclopentane-1,3-diamine dihydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[(tert-butoxy)carbonyl]-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)azetidine-3-carboxylic acid](/img/structure/B1376386.png)
![(1S,4S,5S)-Tert-Butyl 5-Amino-2-Azabicyclo[2.2.1]Heptane-2-Carboxylate](/img/structure/B1376388.png)
![tert-Butyl 9-oxo-3-oxa-7-azabicyclo[3.3.1]nonane-7-carboxylate](/img/structure/B1376391.png)
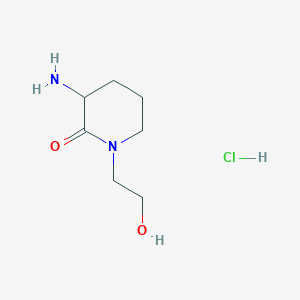
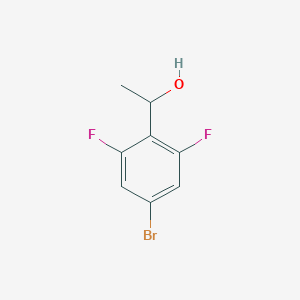
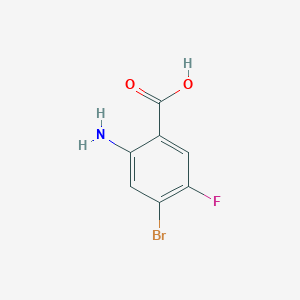
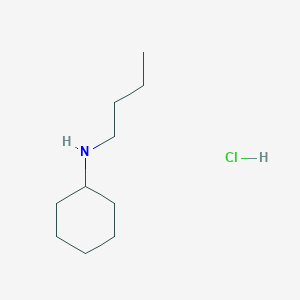
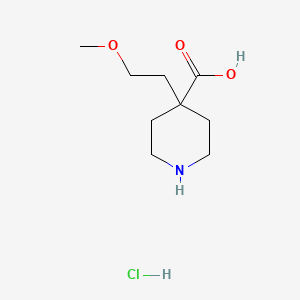
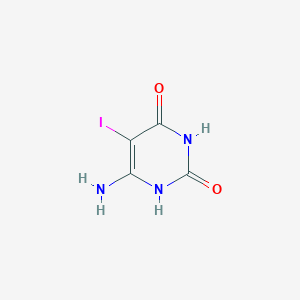

![7-Benzyl-2,7-diazaspiro[3.5]nonane dihydrochloride](/img/structure/B1376401.png)

![1-Azabicyclo[3.3.1]nonane-5-carboxylic acid hydrochloride](/img/structure/B1376406.png)
